![molecular formula C17H15NO3S B13984254 Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate: is an organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a benzyloxy methyl group and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzothiazoles.
科学的研究の応用
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-6-carboxylate
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-4-carboxylate
- Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-7-carboxylate
Comparison: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the carboxylate ester group can influence the compound’s ability to interact with biological targets and its overall stability.
特性
分子式 |
C17H15NO3S |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
methyl 2-(phenylmethoxymethyl)-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C17H15NO3S/c1-20-17(19)13-7-8-15-14(9-13)18-16(22-15)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChIキー |
RJFORQBOXMWNGJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)COCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


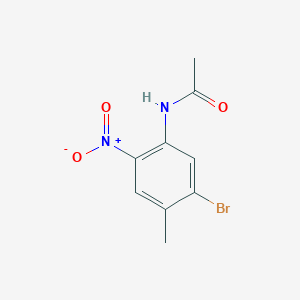
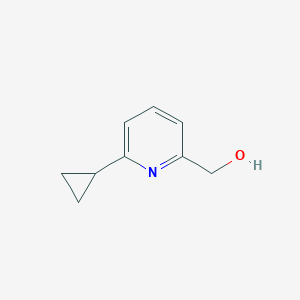
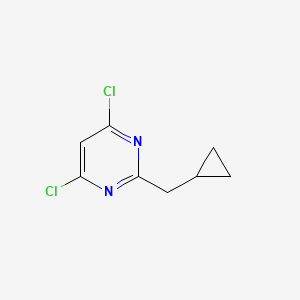
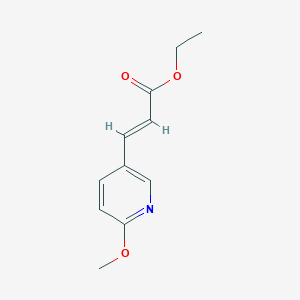
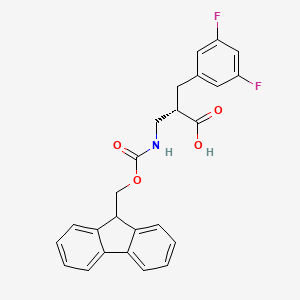
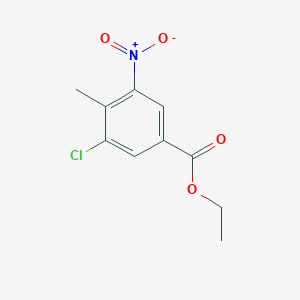
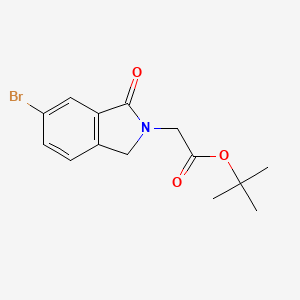


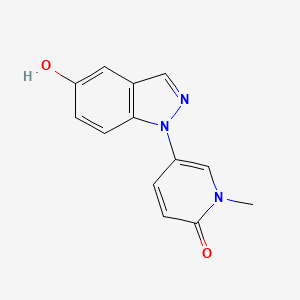
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
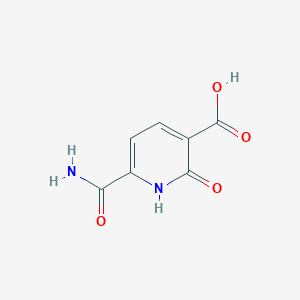
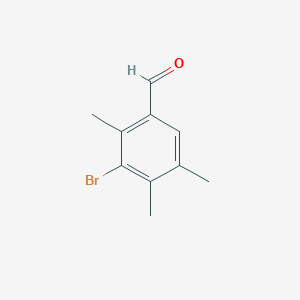
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
